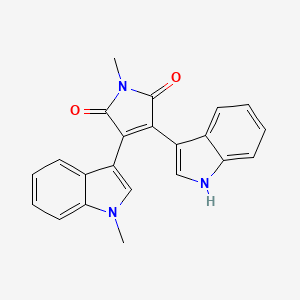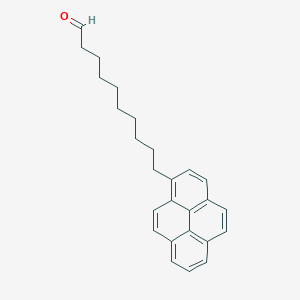
Pyrenedecanal
Overview
Description
Pyrenedecanal is a useful research compound. Its molecular formula is C26H28O and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrenedecanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrenedecanal including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Excimer-forming Lipids in Membrane Research : Pyrenedecanoic acid and pyrene lecithin, related to pyrenedecanal, are used as optical probes to investigate lipid bilayer membranes. They help in understanding the dynamics of both artificial and natural membranes by measuring the rate of excimer formation. This technique reveals insights into membrane fluidity, a crucial factor in regulating membrane proteins, and can be applied to study lipid-protein interactions (Galla & Hartmann, 1980).
Monitoring Fatty Aldehyde Dehydrogenase : Pyrenedecanal is used to monitor the activity of fatty aldehyde dehydrogenase (EC 1.2.1.48). This enzyme converts long-chain fatty aldehydes to acids, and its deficiency leads to Sjogren Larsson Syndrome. The method employing pyrenedecanal is sensitive and robust for detecting enzyme activity in various tissue samples, highlighting its diagnostic application (Keller et al., 2010).
Applications in Oligonucleotide and Nanotechnology Research : Pyrene-functionalized oligonucleotides (PFOs), where pyrenedecanal could be a component, are significant in fundamental research, diagnostics, and nanotechnology. The unique properties of pyrenes, such as polarity sensitivity and fluorescence, enable their use in detecting DNA/RNA targets, discriminating single nucleotide polymorphisms (SNPs), and creating π-arrays on nucleic acid scaffolds. This highlights their versatility in molecular diagnostics and nanotechnology applications (Østergaard & Hrdlicka, 2011).
properties
IUPAC Name |
10-pyren-1-yldecanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O/c27-19-8-6-4-2-1-3-5-7-10-20-13-14-23-16-15-21-11-9-12-22-17-18-24(20)26(23)25(21)22/h9,11-19H,1-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQKUWNQRSZFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrenedecanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[4-(2-methoxyethoxy)pyridin-2-yl]methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B8018980.png)
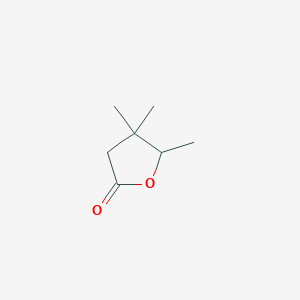
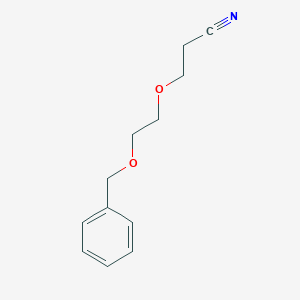
![3-[[2-[(2-Nitrobenzoyl)amino]acetyl]amino]propanoic acid](/img/structure/B8019001.png)

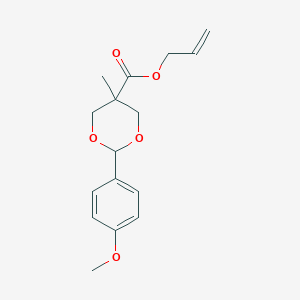
![(S)-2-(1-Carboxy-2-(4-[2-(5-methyl-2-phenyloxazol-4-YL)ethoxy]phenyl)ethylamino)benzoic acid methyl ester](/img/structure/B8019017.png)
![1-[2-[3-(3,4-Dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-3-carboxamide](/img/structure/B8019020.png)
![1-Butyl-3-[3-[[butyl(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)carbamoyl]amino]-4-methylphenyl]-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea](/img/structure/B8019031.png)
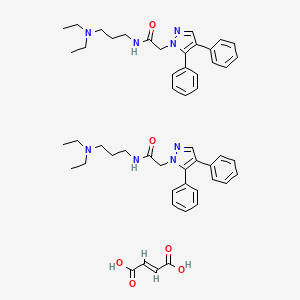
![N-[(E)-[4-[2-(diethylamino)ethoxy]phenyl]methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine](/img/structure/B8019055.png)
![1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate](/img/structure/B8019060.png)
